3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione;octadecanoic acid
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Overview
Description
3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione;octadecanoic acid is a complex organic compound with the molecular formula C43H82N2O4 and a molecular weight of 691.122 g/mol . This compound is known for its unique structure, which combines a pyrrolidine-2,5-dione core with a dodecyl chain and a tetramethylpiperidinyl group, along with an octadecanoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione typically involves the reaction of dodecylamine with maleic anhydride to form N-dodecylmaleimide. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under controlled conditions to yield the desired product . The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or dodecyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and polymers.
Mechanism of Action
The mechanism of action of 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting protective effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-Acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-2-dodecylsuccinimide: Similar structure but with an acetyl group instead of the pyrrolidine-2,5-dione core.
3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione: Lacks the octadecanoic acid moiety.
Uniqueness
The uniqueness of 3-Dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both the dodecyl chain and the tetramethylpiperidinyl group, along with the pyrrolidine-2,5-dione core, makes it a versatile compound for various applications .
Properties
CAS No. |
134112-53-1 |
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Molecular Formula |
C43H82N2O4 |
Molecular Weight |
691.1 g/mol |
IUPAC Name |
3-dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione;octadecanoic acid |
InChI |
InChI=1S/C25H46N2O2.C18H36O2/c1-6-7-8-9-10-11-12-13-14-15-16-20-17-22(28)27(23(20)29)21-18-24(2,3)26-25(4,5)19-21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,26H,6-19H2,1-5H3;2-17H2,1H3,(H,19,20) |
InChI Key |
MAUUJNWEXJQICB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCC1CC(=O)N(C1=O)C2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
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